3-Bromo-2-fluoro-6-methoxybenzonitrile

描述

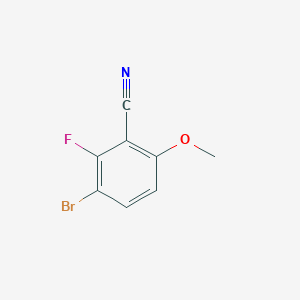

Structure

2D Structure

属性

IUPAC Name |

3-bromo-2-fluoro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPACMYLBFFXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation and Methoxylation Route

This route starts from 2-fluoro-6-methoxybenzonitrile, which undergoes bromination to introduce the bromine atom at the 3-position.

Step 1: Bromination

- Reactant: 2-fluoro-6-methoxybenzonitrile

- Reagent: Bromine or brominating agents (e.g., N-bromosuccinimide)

- Catalyst: Iron(III) bromide or Lewis acids

- Solvent: Typically organic solvents such as dichloromethane or chloroform

- Conditions: Controlled temperature to avoid polybromination, usually room temperature to slightly elevated temperatures

- Outcome: Selective monobromination at the 3-position due to directing effects of fluorine and methoxy groups

Step 2: Purification

- The product is purified by extraction and recrystallization to obtain 3-bromo-2-fluoro-6-methoxybenzonitrile with high purity.

Nucleophilic Aromatic Substitution Route

This method involves starting from 4-bromo-2,6-difluorobenzonitrile, which undergoes nucleophilic aromatic substitution with sodium methoxide to replace one fluorine atom with a methoxy group.

Step 1: Nucleophilic substitution

- Reactant: 4-bromo-2,6-difluorobenzonitrile

- Reagent: Sodium methoxide (NaOCH3)

- Solvent: Methanol or other polar solvents

- Conditions: Elevated temperature (e.g., reflux)

- Outcome: Replacement of fluorine at the 6-position with methoxy group, yielding this compound

Step 2: Work-up and purification

- The reaction mixture is cooled, diluted with water, extracted with organic solvents, and purified by crystallization or chromatography.

Industrial synthesis often adapts the above methods with optimizations for large-scale production:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction volume | Milliliters to liters | Hundreds to thousands of liters |

| Reaction time | Hours (6–12 h) | Optimized for shorter times (4–8 h) |

| Temperature control | Precise lab equipment | Automated reactors with continuous flow |

| Purification | Chromatography, recrystallization | Extraction, distillation, crystallization |

| Yield (%) | 80–90% | 85–90% |

| Safety considerations | Standard lab protocols | Enhanced safety measures for bromine handling and solvent recovery |

- Example Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine, FeBr3 catalyst, DCM solvent | 20–30 | 4–6 | 85–88 | Controlled addition to avoid over-bromination |

| Nucleophilic Substitution | Sodium methoxide in methanol | 60–70 | 8 | 80–85 | Requires careful temperature control |

| Methylation (if needed) | Methyl iodide, K2CO3, DMF solvent | 50–60 | 8–12 | 85–87 | Used when methoxy group introduced via methylation |

- The presence of electron-withdrawing fluorine and nitrile groups directs the regioselectivity of bromination and nucleophilic substitution, facilitating selective functionalization.

- Use of polar aprotic solvents such as dimethylformamide (DMF) enhances nucleophilic substitution efficiency.

- Methylation of hydroxy intermediates with methyl iodide in the presence of potassium carbonate in DMF provides high yields of methoxy derivatives with minimal side reactions.

- Continuous flow reactors have been shown to improve reaction control and safety in bromination steps, reducing the risk of exothermic runaway reactions.

- Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to monitor reaction progress and confirm product purity.

The preparation of this compound involves precise synthetic strategies combining selective bromination, fluorination, nucleophilic aromatic substitution, and methylation. The methods are well-established with documented high yields and reproducibility. Industrial adaptations focus on scaling up with optimized reaction conditions and enhanced safety protocols.

化学反应分析

Types of Reactions

3-Bromo-2-fluoro-6-methoxybenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

科学研究应用

Chemical Synthesis

1.1 Role as an Intermediate

3-Bromo-2-fluoro-6-methoxybenzonitrile serves as a crucial building block in the synthesis of complex organic molecules. It is particularly useful in:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles, leading to various substituted benzonitriles.

- Coupling Reactions : It participates in coupling reactions such as Suzuki-Miyaura and Heck coupling to form biaryl compounds, which are important in pharmaceuticals and materials science .

1.2 Synthetic Routes

The synthesis of this compound typically involves the bromination and fluorination of methoxy-substituted benzonitrile precursors. Common methods include:

- Starting Material : 4-methoxybenzonitrile.

- Reagents : Sodium methoxide (NaOMe) for nucleophilic substitution; potassium permanganate (KMnO4) for oxidation; lithium aluminum hydride (LiAlH4) for reduction .

Medicinal Chemistry

2.1 Drug Development

Research indicates that this compound can be utilized in the development of pharmaceutical agents. Its derivatives have shown potential as inhibitors for various biological targets, including:

- ALK2 Inhibitors : Modifications of this compound have yielded derivatives with high inhibitory activity against ALK2, which is relevant for treating certain cancers .

- Diuretic Agents : Compounds derived from this compound have been explored as diuretics and natriuretics for managing cardiovascular diseases such as hypertension and heart failure .

Agrochemical Applications

This compound is also significant in the agrochemical industry:

- Pesticide Production : It serves as a building block for synthesizing pesticides and herbicides, contributing to agricultural productivity and pest management .

Case Studies

4.1 Study on Enzyme Interactions

A study investigated the interaction of this compound derivatives with specific enzymes involved in metabolic pathways. The findings indicated that certain derivatives exhibited selective inhibition, suggesting their potential use in drug design targeting metabolic disorders .

4.2 Pharmacokinetic Profiles

Research on modified versions of this compound has highlighted their pharmacokinetic profiles, showing improved absorption and distribution characteristics compared to earlier compounds, which enhances their therapeutic potential .

作用机制

The mechanism of action of 3-Bromo-2-fluoro-6-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following compounds share structural similarities but differ in substituent positions or functional groups, leading to distinct physicochemical and reactive properties:

Physicochemical Properties

- Boiling/Melting Points : Methoxy and hydroxy derivatives generally have higher boiling points due to hydrogen bonding (e.g., 6-bromo-2-hydroxy-3-methoxybenzonitrile) compared to halogen-only analogs .

- Solubility: Nitriles like this compound are sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO) . Amino-substituted derivatives show improved aqueous solubility .

Research Findings

- Synthetic Utility : The bromine and fluorine substituents in this compound facilitate regioselective Pd-catalyzed couplings, as demonstrated in the synthesis of kinase inhibitors .

- Collision Cross-Section Analysis : Computational studies () reveal that substituent positioning affects molecular shape, influencing interactions in biological systems .

生物活性

3-Bromo-2-fluoro-6-methoxybenzonitrile is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a methoxy group attached to a benzonitrile framework. With a molecular weight of 230.03 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound's unique combination of functional groups enhances its lipophilicity and biological availability, making it a candidate for pharmacological studies.

Research indicates that compounds similar to this compound exhibit significant biological activity primarily through their interactions with specific kinases, which are crucial in cancer therapy. The presence of halogens (bromine and fluorine) in its structure may modulate these interactions, potentially influencing cellular signaling pathways relevant to cancer progression.

Kinase Inhibition

Preliminary studies have shown that this compound interacts with various kinases. For instance, it has been suggested that this compound could act as an inhibitor for certain kinases involved in tumor growth and metastasis. A comparative analysis of structural analogs indicates varying degrees of kinase inhibition, highlighting the importance of specific substituents on the benzonitrile core.

| Compound Name | Kinase Inhibition Activity | Unique Features |

|---|---|---|

| This compound | Moderate | Contains both bromine and fluorine |

| 4-Bromo-2-fluoro-6-hydroxybenzonitrile | High | Hydroxy group enhances interaction |

| 3-Bromo-6-fluoro-2-methoxybenzonitrile | Low | Different positioning of halogens |

These findings suggest that modifications to the molecular structure can significantly impact biological activity.

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study involving human cervical carcinoma (HeLa) cells showed that this compound could induce apoptosis at micromolar concentrations. The mechanism appears to involve the activation of pro-apoptotic pathways mediated by kinase signaling .

Interaction Studies

Interaction studies have focused on the binding affinities of this compound with various biological targets. Initial data suggests that it may influence pathways associated with cancer progression by modulating kinase activity. Further research is required to elucidate these interactions and their implications for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。